Fmoc-d-phenylglycine(4-otbu)

Description

BenchChem offers high-quality Fmoc-d-phenylglycine(4-otbu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-d-phenylglycine(4-otbu) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

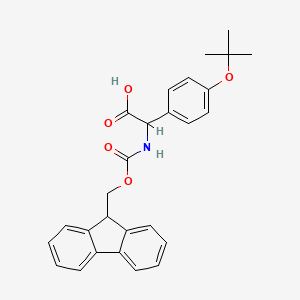

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-27(2,3)33-18-14-12-17(13-15-18)24(25(29)30)28-26(31)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZXXXPJDRUVOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-phenylglycine(4-OtBu): A Key Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-phenylglycine(4-OtBu), a non-proteinogenic amino acid derivative, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features, including the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tert-butyl (OtBu) ether on the phenyl ring, offer strategic advantages in the synthesis of complex and modified peptides. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-D-phenylglycine(4-OtBu), with a focus on its role in advancing peptide-based drug discovery and development. Phenylglycine and its derivatives are integral components of various antimicrobial peptides and peptidic inhibitors, highlighting their significance in medicinal chemistry.[1]

Chemical Structure and Physicochemical Properties

Fmoc-D-phenylglycine(4-OtBu) is characterized by a D-configured α-carbon, an N-terminal Fmoc group for temporary protection, and a tert-butyl ether protecting the hydroxyl group at the para-position of the phenyl ring.

Chemical Structure:

Physicochemical Data Summary:

| Property | Value |

| CAS Number | 1270295-28-7 |

| Molecular Formula | C27H27NO5 |

| Molecular Weight | 445.51 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in DMF and other common organic solvents used in peptide synthesis. |

| Storage | Recommended storage at 2-8°C in a dry, well-ventilated place.[2] |

The Strategic Importance of the 4-OtBu Protecting Group

The tert-butyl ether on the phenyl ring serves a critical role in the Fmoc/tBu orthogonal synthesis strategy. This protection prevents potential side reactions involving the phenolic hydroxyl group and enhances the solubility of the amino acid derivative in organic solvents commonly used in SPPS. The OtBu group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-phenylglycine(4-OtBu) is primarily utilized in Fmoc-based SPPS to introduce a D-phenylglycine residue with a protected hydroxyl functionality into a peptide sequence. The general workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.

Experimental Protocols

1. Fmoc Deprotection:

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is a crucial first step in each coupling cycle.

-

Reagent: 20% piperidine in N,N-dimethylformamide (DMF).

-

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with the 20% piperidine/DMF solution for a specified time (e.g., 2 x 10 minutes).

-

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Caption: Workflow for Fmoc deprotection.

2. Amino Acid Coupling:

Following Fmoc deprotection, the next Fmoc-protected amino acid, in this case, Fmoc-D-phenylglycine(4-OtBu), is coupled to the newly exposed N-terminal amine.

-

Reagents:

-

Fmoc-D-phenylglycine(4-OtBu)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve Fmoc-D-phenylglycine(4-OtBu), the coupling reagent, and the base in DMF.

-

Add the activation mixture to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours).

-

Wash the resin thoroughly with DMF to remove excess reagents and by-products.

-

Caption: Amino acid coupling step in SPPS.

3. Final Cleavage and Deprotection:

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the 4-OtBu group, are removed simultaneously.

-

Reagent: Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Procedure:

-

Wash the fully assembled peptide-resin with a solvent like dichloromethane (DCM).

-

Treat the resin with the TFA cleavage cocktail for a specified duration (e.g., 2-3 hours).

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate using cold diethyl ether.

-

Isolate the crude peptide by centrifugation and wash with cold ether.

-

Dry the peptide under vacuum. The cleavage of tert-butyl ethers from aromatic rings is efficiently achieved with strong acids like TFA.[3]

-

Caption: Final cleavage and deprotection workflow.

Addressing the Challenge of Racemization

A significant consideration when using Fmoc-phenylglycine derivatives in SPPS is the potential for racemization at the α-carbon. Studies have shown that the base-catalyzed coupling step is the critical point for epimerization.[1] The choice of coupling reagents and base can significantly impact the stereochemical integrity of the incorporated amino acid. To minimize racemization, it is recommended to use coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP).[1][4] Research indicates that racemization primarily occurs during the activation/coupling of the Fmoc-Phg-OH residue, and to a lesser extent during the Fmoc-group removal.[5]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling Fmoc-D-phenylglycine(4-OtBu) and the reagents used in peptide synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, especially when using volatile and corrosive reagents like TFA. Avoid inhalation of dust.[6]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

-

Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

Fmoc-D-phenylglycine(4-OtBu) is a valuable and versatile building block for the synthesis of peptides with unique structural and functional properties. The strategic placement of the 4-OtBu protecting group allows for its seamless integration into the widely used Fmoc/tBu SPPS methodology. By understanding its chemical properties and being mindful of potential challenges such as racemization, researchers can effectively utilize this compound to advance the design and synthesis of novel peptide-based therapeutics and research tools.

References

-

Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329. [Link]

-

J&K Scientific LLC. (n.d.). Fmoc-D-phenylglycine 4-alkoxybenzyl alcohol resin. Retrieved from [Link]

-

eqipped. (n.d.). FMOC-D-Phenylglycine for Biochemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Phg-OH [111524-95-9]. Retrieved from [Link]

-

Otto Chemie Pvt Ltd. (n.d.). Fmoc-D-phenylglycine, 98%+. Retrieved from [Link]

-

PubMed. (2020, December 10). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Retrieved from [Link]

-

PubMed. (1983, September 1). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Research Explorer - The University of Manchester. (2012, March 26). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Retrieved from [Link]

-

Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

-

PMC. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

SciSpace. (n.d.). The Synthesis of Peptides by Means of Proteolytic Enzymes. Retrieved from [Link]

-

Taylor & Francis Online. (2011, January 6). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. Retrieved from [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Fmoc-D-phenylglycine, 98%+ - 111524-95-9 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. peptide.com [peptide.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. eqipped.com [eqipped.com]

Introduction: The Strategic Value of Modified Amino Acids in Peptide Therapeutics

An In-Depth Technical Guide to Fmoc-D-Phg(4-OtBu)-OH: A Core Component in Modern Peptide Synthesis

In the landscape of modern drug development, synthetic peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. The precise construction of these molecules is paramount, a challenge met by the methodologies of Solid-Phase Peptide Synthesis (SPPS). Within the vast library of available building blocks, unnatural amino acids offer a strategic advantage, enabling the design of peptides with enhanced stability, novel conformations, and improved pharmacological profiles.

This guide provides a comprehensive technical overview of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(tert-butoxy)phenyl)acetic acid , commonly known as Fmoc-D-Phg(4-OtBu)-OH . As a derivative of D-phenylglycine, this compound is a cornerstone for introducing specific structural constraints and functionalities into peptide sequences. We will delve into its fundamental properties, the chemical logic behind its application in Fmoc-based SPPS, and provide detailed, field-proven protocols for its effective utilization. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of custom peptides.

Core Molecular and Physicochemical Profile

A precise understanding of the reagent's properties is the foundation of reproducible and successful synthesis. Fmoc-D-Phg(4-OtBu)-OH is a white to off-white powder, and its key characteristics are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-[4-(2-methyl-2-propanyl)oxyphenyl]ethanoic acid | |

| Synonyms | Fmoc-D-phenylglycine(4-OtBu) | [1] |

| CAS Number | 1270295-28-7 | [1] |

| Molecular Formula | C₂₇H₂₇NO₅ | [1] |

| Molecular Weight | 445.51 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | [2] |

The Principle of Orthogonal Protection: A Strategic Analysis

The utility of Fmoc-D-Phg(4-OtBu)-OH in peptide synthesis is rooted in the Fmoc/tBu orthogonal protection strategy .[3] This elegant chemical system allows for the selective removal of different classes of protecting groups using chemically distinct, non-interfering reaction conditions.[4] This control is the cornerstone of modern SPPS.

-

Nα-Fmoc Group (Temporary Protection): The alpha-amino group (Nα) of the D-phenylglycine core is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is famously base-labile, meaning it is quantitatively removed under mild basic conditions, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6] This deprotection unmasks the amine, rendering it nucleophilic and ready to form a peptide bond with the next incoming activated amino acid.

-

Side-Chain OtBu Group (Permanent/Final Cleavage Protection): The phenyl side chain is modified at the 4-position with a tert-butoxy (OtBu) group. This group serves to protect the phenolic hydroxyl group and is, in contrast to the Fmoc group, highly stable to basic conditions. The OtBu group is acid-labile and is only removed during the final "global deprotection" step, which simultaneously cleaves the completed peptide from its solid support resin using a strong acid, most commonly trifluoroacetic acid (TFA).[7]

This orthogonality is critical. It ensures that the reactive side chain does not interfere with the stepwise elongation of the peptide backbone, preventing unwanted branching or side reactions and enabling the precise, controlled assembly of the desired peptide sequence.[3]

Experimental Protocol: Manual Incorporation via Fmoc SPPS

The following is a generalized but detailed protocol for the manual incorporation of Fmoc-D-Phg(4-OtBu)-OH into a growing peptide chain anchored to a solid-phase resin (e.g., Rink Amide or Wang resin).

Materials and Reagents

-

Peptide synthesis vessel

-

Shaker or rocker

-

Source of dry nitrogen or argon

-

Resin: Pre-loaded or functionalized resin (e.g., Rink Amide, Wang)

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Amino Acid: Fmoc-D-Phg(4-OtBu)-OH

-

Activation Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or equivalent (e.g., HATU, TBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Washing Solvents: DMF, Isopropanol (IPA)

Step-by-Step Workflow

This cycle describes the addition of one Fmoc-D-Phg(4-OtBu)-OH residue. It is repeated for each amino acid in the sequence.

Step 1: Resin Swelling (Preparation)

-

Action: Place the resin (e.g., 0.1 mmol scale) into the synthesis vessel. Add DMF (approx. 10 mL/g of resin) and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Causality: Swelling the resin is critical. It opens up the polymer matrix, ensuring that all reactive sites are accessible to reagents and solvents for efficient reaction kinetics.

Step 2: Nα-Fmoc Deprotection (Amine Unmasking)

-

Action: Drain the DMF from the swelled resin. Add the 20% piperidine/DMF solution (5-10 mL) and agitate for 3 minutes. Drain. Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes.[8]

-

Causality: The first short treatment removes the piperidine-dibenzofulvene adduct which can inhibit the reaction, while the second, longer treatment ensures complete removal of the Fmoc group. The free secondary amine generated on the resin is now ready for coupling.

Step 3: Washing (Reagent Removal)

-

Action: Drain the deprotection solution. Wash the resin thoroughly by adding DMF (10 mL), agitating for 1 minute, and draining. Repeat this wash cycle 5-7 times. Follow with 2-3 washes with IPA and finally 2-3 washes with DMF.

-

Causality: This extensive washing is non-negotiable. It removes all residual piperidine, which would otherwise neutralize the incoming activated amino acid, preventing the coupling reaction.

Step 4: Amino Acid Activation (Preparing for Coupling)

-

Action: In a separate vial, dissolve Fmoc-D-Phg(4-OtBu)-OH (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in DMF. Add DIPEA (2 eq. relative to the amino acid). Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

-

Causality: HBTU, in the presence of the base DIPEA, converts the carboxylic acid of the Fmoc-amino acid into a highly reactive OBt-ester.[8] This "activated" intermediate readily reacts with the free amine on the resin. Pre-activation ensures this conversion happens before the solution is added to the resin, maximizing coupling efficiency.

Step 5: Coupling (Peptide Bond Formation)

-

Action: Add the activated amino acid solution to the washed, deprotected resin. Agitate at room temperature for 1-2 hours.

-

Causality: The nucleophilic attack of the resin's free amine on the activated carboxyl group of Fmoc-D-Phg(4-OtBu)-OH forms the robust amide (peptide) bond, elongating the peptide chain by one residue.

Step 6: Final Washing (Cycle Completion)

-

Action: Drain the coupling solution. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

-

Causality: This wash prepares the peptide-resin for the next cycle of deprotection and coupling. At this stage, a small sample of resin can be taken for a qualitative ninhydrin test to confirm the absence of free amines, indicating a successful coupling.

Final Cleavage and Global Deprotection

Once the full peptide sequence has been assembled, the final step is to cleave it from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the 4-OtBu group on the D-phenylglycine residue.

-

Action: The dried peptide-resin is treated with a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[3] The mixture is agitated for 2-3 hours at room temperature.

-

Causality: TFA is a strong acid that cleaves the ester or amide bond anchoring the peptide to the resin. It also cleaves the OtBu group, liberating the hydroxyl on the phenylglycine side chain. Water and TIS act as "scavengers." The tert-butyl cation released during deprotection is highly reactive and can re-attach to electron-rich residues like Tryptophan or Methionine. TIS quenches these cations, preventing deleterious side reactions and preserving the integrity of the final peptide product.

Following cleavage, the crude peptide is precipitated in cold diethyl ether, centrifuged, washed, and lyophilized to yield a dry powder ready for purification by HPLC.

Conclusion

Fmoc-D-Phg(4-OtBu)-OH is a highly valuable and specialized building block for peptide synthesis. Its well-defined orthogonal protecting groups—the base-labile Fmoc and the acid-labile OtBu—make it perfectly suited for the robust and widely adopted Fmoc/tBu SPPS strategy. Understanding the chemical principles behind its use, from resin swelling to scavenger-mediated cleavage, empowers researchers to troubleshoot syntheses and rationally design novel peptide therapeutics with enhanced properties. The protocols and principles outlined in this guide serve as a reliable foundation for the successful application of this key reagent in drug discovery and chemical biology.

References

- Chem-Impex. (n.d.). Fmoc-D-Phe(4-COOtBu)-OH.

- Benchchem. (n.d.). Application Notes: Fmoc-D-Glu(OtBu)-OH for Orthogonal Protection Strategy in Peptide Synthesis.

- PubChem. (n.d.). Fmoc-N(tBu)Gly-Gly-DL-Phe-OH.

- Sigma-Aldrich. (n.d.). Fmoc-D-Phg-OH Novabiochem.

- ChemPep. (n.d.). Fmoc-Phe(4-COOtBu)-OH.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Méndez-Vivar, M., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.

- Chem-Impex. (n.d.). Fmoc-4-tert-butyl-D-phenylalanine.

- MedchemExpress. (n.d.). Fmoc-D-Phe-OH.

- Santa Cruz Biotechnology. (n.d.). Fmoc-D-Phg-OH.

- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.

- Advanced ChemTech. (n.d.). Fmoc-Phe(4-tBu)-OH.

- Royal Society of Chemistry. (2011). Supplementary Material (ESI)

- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem.

- iChemical. (n.d.). Fmoc-D-phenylglycine(4-OtBu).

- American Chemical Society. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.

- Nowick, J.S. (n.d.).

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Benchchem. (n.d.). A Technical Guide to Fmoc-D-Val-OH: Properties and Applications in Peptide Synthesis.

- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.

- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem.

Sources

- 1. Fmoc-D-phenylglycine(4-OtBu), CAS No. 1270295-28-7 - iChemical [ichemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. redalyc.org [redalyc.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. chempep.com [chempep.com]

Fmoc-Protected D-4-Hydroxyphenylglycine tert-Butyl Ether: A Comprehensive Technical Guide to SPPS Integration and Mechanistic Workflows

Executive Summary

As a Senior Application Scientist, I frequently encounter the synthetic bottlenecks associated with incorporating non-natural and sterically hindered amino acids. Fmoc-D-Phg(tBu)-OH (Fmoc-protected D-4-hydroxyphenylglycine tert-butyl ether) is a critical building block in the synthesis of advanced peptidomimetics and glycopeptide antibiotics (e.g., vancomycin analogues). However, its incorporation via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult due to the high propensity of phenylglycine derivatives to undergo base-catalyzed racemization.

This whitepaper dissects the chemical causality behind these stereochemical challenges and provides self-validating, field-proven protocols to ensure high-fidelity peptide assembly.

Chemical Identity & Orthogonal Protection Strategy

Fmoc-D-Phg(tBu)-OH utilizes the industry-standard orthogonal protection scheme. The

Table 1: Chemical and Physical Properties

| Property | Value |

| Nomenclature | Fmoc-D-4-hydroxyphenylglycine tert-butyl ether |

| Abbreviation | Fmoc-D-Phg(tBu)-OH |

| Molecular Formula | C27H27NO5 |

| Molecular Weight | 445.51 g/mol |

| N- | Fmoc (Base-labile) |

| Side-chain Protection | tert-butyl ether (Acid-labile) |

The orthogonality of this system is the cornerstone of modern SPPS. Fmoc deprotection is achieved via a mild base (typically 20% piperidine), which abstracts the acidic fluorenyl proton to initiate a

The Phenylglycine Challenge: Mechanistic Insights into Racemization

The structural hallmark of phenylglycine (Phg) is the direct attachment of the aromatic phenyl ring to the

The Causality of Epimerization:

When the

Base-catalyzed racemization pathway of phenylglycine derivatives.

Quantitative Data: Optimizing Coupling Reagents

To mitigate resonance-driven epimerization, the basicity of the reaction environment must be strictly controlled. Replacing DIPEA with weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP), and utilizing specialized coupling reagents like DEPBT or COMU, drastically reduces epimerization while maintaining high coupling yields .

Table 2: Coupling Reagent Efficacy on Phg Epimerization

| Coupling System | Base Used | Epimerization Rate (%) | Coupling Yield (%) | Recommendation |

| HATU | DIPEA | > 15.0% | > 99% | Not Recommended |

| HBTU | DIPEA | > 20.0% | > 95% | Not Recommended |

| DIC | Oxyma Pure | < 2.0% | > 98% | Acceptable |

| DEPBT | TMP | < 0.5% | > 97% | Highly Recommended |

| COMU | DMP | < 1.0% | > 98% | Highly Recommended |

Validated Experimental Methodologies

Every robust synthetic process must be a self-validating system. The following workflows integrate real-time analytical checkpoints to guarantee both coupling efficiency and stereochemical fidelity.

Protocol 1: Enantioselective Coupling of Fmoc-D-Phg(tBu)-OH

Objective: Achieve >97% coupling yield with <0.5% epimerization.

Causality: By utilizing DEPBT and TMP, we avoid the strong basicity that triggers

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Reagent Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Phg(tBu)-OH and 3.0 equivalents of DEPBT in minimal DMF.

-

Base Addition: Add 6.0 equivalents of TMP to the activation mixture. Stir for 3 minutes at room temperature to form the active ester.

-

Coupling: Transfer the activated mixture to the resin. Agitate gently for 2 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) to remove unreacted starting materials.

-

Self-Validating Checkpoint (Kaiser Test): Perform a Kaiser test on a micro-aliquot of resin beads. A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines, necessitating a second coupling cycle.

-

Stereochemical Validation: Perform a micro-cleavage of 5 mg of resin using 95% TFA. Analyze the crude peptide via chiral HPLC to confirm the absence of the L-Phg epimer.

Stepwise SPPS workflow for coupling Fmoc-D-Phg(tBu)-OH.

Protocol 2: Fmoc Deprotection and Global Cleavage

Objective: Remove the N-terminal Fmoc group and cleave the mature peptide from the resin while simultaneously removing the tBu side-chain protection.

Causality: Piperidine acts as both the base to trigger the

Step-by-Step Methodology:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

-

Self-Validating Checkpoint (UV Monitoring): Collect the deprotection effluent and measure UV absorbance at 301 nm. A plateau in the absorbance of the fulvene-piperidine adduct confirms complete deprotection.

-

Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min). Dry under vacuum.

-

Global Cleavage: Treat the dried resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 2 hours at room temperature.

-

Causality Note: TFA cleaves the peptide-resin anchor and hydrolyzes the tBu ether to yield the free 4-hydroxyphenyl moiety. TIS scavenges the resulting tert-butyl cations to prevent unwanted alkylation of the peptide backbone.

-

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether to yield the final product.

Conclusion

The successful incorporation of Fmoc-D-Phg(tBu)-OH into complex peptide sequences requires a deep understanding of its unique electronic vulnerabilities. By abandoning standard HATU/DIPEA protocols in favor of DEPBT/TMP or COMU/DMP, synthetic chemists can completely bypass the resonance-stabilized carbanion pathways that lead to racemization. Implementing these self-validating workflows ensures the structural and stereochemical integrity required for advanced drug development and therapeutic research.

References

An In-Depth Technical Guide to Fmoc-D-Tyrosine(tBu): Nomenclature, Synthesis, and Strategic Applications

Abstract

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-D-tyrosine, a cornerstone reagent in modern peptide chemistry. We will dissect its nomenclature, detailing its various synonyms and systematic names, and clarify its distinction from related compounds. The core of this guide focuses on the strategic rationale for its use, grounded in the principles of orthogonal protection in Solid-Phase Peptide Synthesis (SPPS). We will explore the specific advantages conferred by the D-enantiomeric configuration and the tert-butyl side-chain protecting group. Detailed, field-proven protocols for its synthesis and its incorporation into peptide sequences are provided, alongside a critical analysis of potential side reactions and mitigation strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile amino acid derivative for the synthesis of complex and therapeutically relevant peptides.

Decoding the Nomenclature: From Synonyms to Systematic Identity

The compound at the heart of this guide is most commonly known in laboratory settings by the shorthand Fmoc-D-Tyr(tBu)-OH . However, a researcher may encounter a variety of synonyms and systematic names in literature, patents, and chemical catalogs. A clear understanding of this nomenclature is fundamental.

A point of initial clarification is the term "Nortyrosine." While the user query included this term, it is not a standard or recognized synonym for Tyrosine or its derivatives in this context. Tyrosine is a proteinogenic amino acid, and "nor" derivatives typically denote a lack of a specific methyl group, which is not the case here. All authoritative chemical literature refers to this compound as a derivative of D-Tyrosine.

A comprehensive list of identifiers for Fmoc-D-Tyrosine(tBu)-OH is presented below for clarity and to facilitate literature and database searches.

| Identifier Type | Value | Source(s) |

| Common Abbreviation | Fmoc-D-Tyr(tBu)-OH | General laboratory and publication use |

| IUPAC Name | (2R)-3-[4-(tert-butoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | [1][2] |

| CAS Number | 118488-18-9 | [1][3][4][5] |

| Molecular Formula | C₂₈H₂₉NO₅ | [1][4][5] |

| Molecular Weight | 459.53 g/mol | [4] |

| Other Synonyms | Fmoc-O-tert-butyl-D-tyrosine, N-Fmoc-O-tert-butyl-D-tyrosine, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | [1][3][4][5] |

The Strategic Imperative: Why Choose Fmoc-D-Tyrosine(tBu)?

The selection of a specific amino acid derivative in peptide synthesis is a strategic decision driven by the desired outcome. Fmoc-D-Tyrosine(tBu) offers a powerful combination of features that address key challenges in the synthesis of therapeutic peptides: the need for orthogonal protection and enhanced biological stability.

The Principle of Orthogonal Protection in Fmoc/tBu SPPS

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain anchored to a solid resin support. To ensure the correct sequence, the reactive groups of each amino acid—the α-amino group and any side-chain functional groups—must be selectively protected and deprotected. The Fmoc/tBu strategy is the dominant approach in modern SPPS due to its mild reaction conditions.[6]

This strategy is "orthogonal," meaning the two classes of protecting groups are removed by different chemical mechanisms, allowing one to be removed without affecting the other.[5]

-

The Fmoc Group (Nα-protection): This group protects the α-amino group and is labile to basic conditions, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[3]

-

The tBu Group (Side-Chain Protection): The tert-butyl group protects the phenolic hydroxyl group of the tyrosine side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by acidic conditions, most commonly concentrated trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the resin.[3]

This orthogonality is the cornerstone of the strategy, preventing unwanted side reactions and enabling the efficient synthesis of long and complex peptides.

The Advantage of the Tert-Butyl (tBu) Protecting Group

The phenolic hydroxyl group of tyrosine is nucleophilic and, if left unprotected, can lead to side reactions like O-acylation during the coupling steps.[7][8] The tert-butyl (tBu) group is an ideal choice for its protection due to several key factors:

-

Robust Stability: It is highly stable to the repetitive basic treatments required for Fmoc removal throughout the synthesis.[3]

-

Clean Cleavage: It is efficiently removed with strong acid (TFA), generating a volatile isobutylene cation that can be effectively neutralized by "scavengers" in the cleavage cocktail, preventing re-alkylation of sensitive residues like tryptophan or cysteine.[6]

-

Minimized Side Reactions: While not completely immune, the steric bulk of the tBu group provides significant protection against side reactions at the tyrosine side chain.

The D-Configuration: Engineering for In Vivo Stability

A primary hurdle for peptide therapeutics is their rapid degradation in the body by proteases. These enzymes are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By strategically incorporating a D-amino acid, such as D-tyrosine, the resulting peptide becomes significantly more resistant to this enzymatic degradation.[9][10] This enhanced metabolic stability can dramatically increase the peptide's in vivo half-life, leading to a more sustained therapeutic effect and potentially reducing the required dosing frequency.[9][10]

Synthesis and Characterization

While most researchers will purchase research-grade Fmoc-D-Tyr(tBu)-OH, understanding its synthesis provides valuable context. The most efficient and common method is the direct Fmocylation of O-tert-butyl-D-tyrosine.

Protocol: Synthesis of Fmoc-D-Tyr(tBu)-OH

This protocol outlines the direct Fmocylation of commercially available H-D-Tyr(tBu)-OH using 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu).[11]

-

Dissolution: Dissolve O-tert-butyl-D-tyrosine (1.0 equivalent) in a 1:1 mixture of acetone and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution and stir until fully dissolved, ensuring the pH is between 8 and 9.

-

Fmocylation: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in acetone dropwise to the reaction mixture while stirring.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove the acetone.

-

Wash the remaining aqueous solution with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Acidify the aqueous layer to a pH of ~2 using 1 M HCl, which will cause the product to precipitate.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Drying: Dry the resulting white solid under high vacuum to yield the final product, Fmoc-D-Tyr(tBu)-OH.

Expected Yield: >90% Purity (by HPLC): >98%

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of Fmoc-D-Tyr(tBu)-OH is realized in its application. The following section provides a detailed, step-by-step protocol for its incorporation into a growing peptide chain on a solid support.

Detailed Protocol: Incorporation of Fmoc-D-Tyr(tBu)-OH in SPPS

This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard resin like Rink Amide (for a C-terminal amide) or Wang resin (for a C-terminal acid).

Step 1: Resin Swelling (Preparation)

-

Place the peptide-resin (with the N-terminal Fmoc group already removed from the previous cycle) in a fritted reaction vessel.

-

Add DMF (5-10 mL) and agitate for 30-60 minutes to swell the resin beads, ensuring optimal access for reagents.

-

Drain the solvent.

Step 2: Amino Acid Activation

-

In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (0.4 mmol, 4 equivalents).

-

Add a coupling agent, such as HBTU (0.38 mmol, 3.8 equivalents), and dissolve in DMF.

-

Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents), to begin the activation. Let the mixture stand for 2-5 minutes.

Step 3: Coupling Reaction

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

Step 4: Monitoring and Washing

-

Perform a qualitative Kaiser (ninhydrin) test on a few resin beads. A blue color indicates a successful coupling (no free primary amines), while a yellow/orange color suggests an incomplete reaction, which may require a second coupling step.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Step 5: Fmoc Deprotection (for the next cycle)

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3-5 minutes, drain, and add a fresh aliquot of the deprotection solution.

-

Agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to prepare for the next amino acid coupling.

Step 6: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. For a peptide containing Tyr(tBu), a common and effective choice is Reagent K : TFA / water / phenol / thioanisole / 1,2-ethanedithiol (82.5:5:5:5:2.5).[6] The scavengers (water, phenol, thioanisole, EDT) are crucial for quenching the reactive tBu cations and protecting sensitive residues.

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate, which now contains the crude peptide.

-

Precipitate the peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether 2-3 times.

-

Dry the final peptide pellet under vacuum.

Step 7: Analysis

-

The purity of the crude peptide should be assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

The identity of the peptide should be confirmed by mass spectrometry (LC-MS) to ensure the observed molecular weight matches the theoretical mass.[12]

Potential Pitfalls and Advanced Considerations

As with any complex chemical synthesis, awareness of potential side reactions is critical for troubleshooting and optimization.

Aspartimide Formation

If the sequence being synthesized contains an Asp-Gly or Asp-Asn motif, it is highly susceptible to aspartimide formation. This side reaction is initiated by the repetitive piperidine treatment during Fmoc deprotection.[3][4] The succinimide intermediate can then reopen to form not only the desired α-aspartyl peptide but also the β-aspartyl impurity, which is often difficult to separate by HPLC.[4]

-

Mitigation: While not directly related to the Tyr residue, it's a common SPPS problem. Strategies include using sterically bulkier protecting groups on the Asp side chain (e.g., OMpe) or adding an agent like HOBt to the piperidine deprotection solution to reduce basicity.[2][13]

O-Acylation

If the tBu protecting group were to fail or be prematurely cleaved, the exposed hydroxyl group of tyrosine could be acylated by the incoming activated amino acid.[7][8] This leads to branched peptide impurities. The high stability of the tBu group in standard Fmoc-SPPS conditions makes this a rare event but underscores the importance of using high-quality reagents.

Oxidation during Cleavage

The tyrosine phenol ring can be susceptible to oxidation during the final TFA cleavage. This is effectively prevented by the inclusion of scavengers like phenol and thioanisole in the cleavage cocktail, which act as decoys for any oxidative species present.[14]

Case Study: D-Tyrosine in Functional Cosmetic Peptides

Beyond enhancing stability, the incorporation of D-tyrosine can impart novel biological functions. A compelling example is in the field of cosmetics. L-Tyrosine is a direct precursor to melanin, the pigment responsible for skin color. Conversely, D-tyrosine has been shown to inhibit the activity of tyrosinase, the key enzyme in melanin synthesis.[15][16]

Recent research has demonstrated that adding D-tyrosine to the terminus of existing cosmetic peptides, such as the anti-wrinkle peptide pentapeptide-18, endows them with a secondary anti-melanogenic (skin-lightening) effect without compromising their original function.[15][16] This innovative approach of creating dual-function peptides highlights the power of using non-natural amino acids like D-tyrosine to engineer novel bioactivity.

Conclusion

Fmoc-D-Tyrosine(tBu)-OH is more than a mere building block; it is a strategic tool for the modern peptide chemist. Its design is a masterclass in chemical engineering, enabling the synthesis of peptides with enhanced therapeutic potential. The orthogonal protection afforded by the base-labile Fmoc group and the acid-labile tBu group provides a robust and reliable framework for SPPS. Furthermore, the incorporation of the D-enantiomer directly addresses one of the most significant challenges in peptide drug development: proteolytic instability. By understanding the nomenclature, the strategic rationale, and the practical application of this reagent, researchers are well-equipped to design and synthesize the next generation of peptide-based therapeutics and functional biomaterials.

References

-

PubChem. (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid. PubChem Compound Summary for CID 12968135. Available from: [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

ECHA. (2R)-3-[4-(tert-butoxy)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. Substance Infocard. Available from: [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

-

CDN Inc. (n.d.). Cleavage Cocktail Selection. Technical Bulletin. Available from: [Link]

- Bodanszky, M., & Bednarek, M. A. (1982). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International journal of peptide and protein research, 20(5), 434–439.

- Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of peptide science : an official publication of the European Peptide Society, 9(1), 36–46.

- Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-12.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Technical Information. Available from: [Link]

- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148.

-

BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Blog. Available from: [Link]

- Kim, M., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific reports, 10(1), 262.

-

PubMed. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. National Library of Medicine. Available from: [Link]

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Laboratory Protocol. Available from: [Link]

- White, P. (2003). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Hruby, V. J., & Al-Obeidi, F. (1991). Application of D-amino acids for the design and synthesis of peptide and protein drugs and probes. Peptide research, 4(2), 80–87.

Sources

- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. benchchem.com [benchchem.com]

- 7. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. benchchem.com [benchchem.com]

- 10. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Fmoc-D-Phenylglycine(4-OtBu) in DMF and NMP

Abstract

The successful synthesis of complex peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the complete solubilization of all reactants, particularly the Fmoc-protected amino acid derivatives. Incomplete dissolution can lead to significant issues, including deletion sequences, failed couplings, and overall reduced purity and yield of the final peptide product.[1] This technical guide provides a comprehensive examination of the solubility of Fmoc-D-phenylglycine(4-OtBu), a sterically hindered building block, in two of the most prevalent and vital solvents in Fmoc-SPPS: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This document moves beyond a simple recitation of solubility values, offering a deep dive into the physicochemical properties of the solute and solvents, a detailed, field-proven protocol for empirical solubility determination, and troubleshooting strategies for managing challenging solubility issues.

Introduction: The Critical Role of Solubility in SPPS

In the cyclical process of Fmoc-based solid-phase peptide synthesis, the efficient coupling of each amino acid is paramount.[2] This process relies on the activated amino acid being fully available in the liquid phase to react with the free N-terminal amine of the growing peptide chain, which is anchored to a solid support resin.[3][4] As such, the solubility of the Fmoc-amino acid in the reaction solvent is not merely a practical consideration but a fundamental parameter that dictates the success of the synthesis.

Poor solubility can manifest in several detrimental ways:

-

Incomplete Reactions: Undissolved particles of the Fmoc-amino acid are unavailable for the coupling reaction, leading to the formation of deletion sequences where one or more amino acids are missing from the final peptide.[1]

-

Reduced Reaction Kinetics: Even at concentrations approaching the saturation point, the effective concentration of the dissolved amino acid may be insufficient for rapid and complete coupling, necessitating extended reaction times or leading to incomplete reactions.[1]

-

Aggregation: Certain Fmoc-amino acids, particularly hydrophobic ones, have a propensity to aggregate in solution, which can impede their reactivity and lead to purification challenges.[1]

This guide focuses on Fmoc-D-phenylglycine(4-OtBu), a non-natural amino acid derivative whose bulky t-butyl and phenyl groups can present unique solubility challenges. A thorough understanding of its behavior in DMF and NMP is essential for researchers and drug development professionals aiming to incorporate this building block into their peptide sequences.

Profiling the Key Components

A foundational understanding of the chemical properties of both the solute and the solvents is crucial for predicting and troubleshooting solubility.

The Solute: Fmoc-D-Phenylglycine(4-OtBu)

Fmoc-D-phenylglycine(4-OtBu) is a derivative of D-phenylglycine, an unnatural amino acid. Its structure is characterized by several key features that influence its solubility:

-

The Fmoc Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of its use in modern peptide synthesis, providing a base-labile protecting group for the N-terminus.[2] While enhancing solubility in many organic solvents, its aromatic nature can also contribute to aggregation.

-

The Phenylglycine Core: The rigid phenyl ring directly attached to the alpha-carbon contributes to the bulk and hydrophobicity of the molecule.

-

The 4-OtBu Group: The tert-butyl ester on the phenyl ring is an acid-labile side-chain protecting group. This bulky, non-polar group significantly increases the overall hydrophobicity of the molecule, which can negatively impact its solubility in more polar environments.

Table 1: Physicochemical Properties of Fmoc-D-Phenylglycine(4-OtBu)

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₇NO₅ | [5] |

| Molecular Weight | 445.51 g/mol | [5] |

| Appearance | Typically a white to off-white solid | |

| General Solubility Profile | Expected to be soluble in polar aprotic solvents | [6] |

The Solvents: DMF and NMP

DMF and NMP are the workhorses of Fmoc-SPPS, chosen for their excellent solvating properties for a wide range of organic molecules, including protected amino acids and growing peptide chains.[3][7] Both are classified as polar aprotic solvents.[8]

-

N,N-Dimethylformamide (DMF): A highly polar solvent with a high dielectric constant, DMF is an excellent solvent for a broad spectrum of polar and nonpolar compounds.[8] It effectively swells polystyrene-based resins, a critical factor for ensuring the accessibility of reactive sites on the solid support.[3] However, DMF can degrade over time to release dimethylamine, which can cause premature deprotection of the Fmoc group.[7]

-

N-Methyl-2-pyrrolidone (NMP): NMP is also a highly effective polar aprotic solvent and is often considered a stronger solubilizing agent than DMF for many compounds.[7][9] It is less prone to degradation than DMF but has been noted to potentially cause greater decomposition of Fmoc-amino acids over extended periods.[7]

Table 2: Comparison of Key Solvent Properties

| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Reference |

| Molecular Formula | C₃H₇NO | C₅H₉NO | [10] |

| Molecular Weight | 73.09 g/mol | 99.13 g/mol | [10] |

| Boiling Point | 153 °C | 202 °C | [10] |

| Density | 0.944 g/cm³ | 1.03 g/cm³ | [10] |

| Regulatory Status | Classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity. | Also classified as an SVHC with similar toxicity concerns. | [11][12] |

Quantitative and Qualitative Solubility Data

Due to the variability in solvent purity, temperature, and the specific crystalline form of the solute, empirical determination of solubility under the actual conditions of synthesis is the most reliable approach.

Table 3: Expected and Comparative Solubility

| Compound | Solvent | Reported/Expected Solubility | Comments | Reference |

| Fmoc-D-Phg-OH | DMF | "clearly soluble" at ~0.5 M (1 mmole in 2 mL) | This provides a baseline for the phenylglycine core. | |

| Fmoc-D-phenylglycine(4-OtBu) | DMF | Expected to be readily soluble, but potentially less so than the non-OtBu analog. | The bulky, non-polar OtBu group can decrease solubility. | |

| Fmoc-D-phenylglycine(4-OtBu) | NMP | Expected to be readily soluble, potentially with higher solubility than in DMF. | NMP is often a more powerful solvent for hydrophobic compounds.[13] |

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step protocol for determining the solubility of Fmoc-D-phenylglycine(4-OtBu) in DMF and NMP. This self-validating system ensures that the data generated is directly applicable to your specific laboratory conditions.

Materials and Equipment

-

Fmoc-D-phenylglycine(4-OtBu) (high purity)

-

Anhydrous, peptide-synthesis-grade DMF

-

Anhydrous, peptide-synthesis-grade NMP

-

Analytical balance (readable to at least 0.1 mg)

-

Small, clear glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Calibrated positive displacement micropipettes

-

Vortex mixer

-

Bath sonicator

-

Constant temperature environment (e.g., a lab bench away from drafts)

Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Fmoc-D-phenylglycine(4-OtBu), CAS No. 1270295-28-7 - iChemical [ichemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Methyl-2-pyrrolidone for Peptide Synthesis 872-50-4 [sigmaaldrich.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 13. biotage.com [biotage.com]

Fmoc-D-4-tBu-Phg-OH supplier and price comparison

Executive Summary

Fmoc-D-4-tert-butyl-phenylglycine (Fmoc-D-4-tBu-Phg-OH) represents a high-value, sterically demanding non-canonical amino acid used to modulate potency and pharmacokinetic profiles in peptide therapeutics. Its structural combination of a phenylglycine backbone (high rigidity) and a para-tert-butyl group (hydrophobic bulk) creates unique challenges in both procurement and solid-phase peptide synthesis (SPPS).

This guide provides a technical roadmap for sourcing this rare building block, validating its quality, and incorporating it into peptide chains without compromising chiral integrity.

Part 1: Technical Profile & Chemical Identity

Before sourcing, it is critical to define the exact chemical entity to avoid confusion with phenylalanine derivatives (Fmoc-D-4-tBu-Phe-OH) or tert-leucine (Fmoc-D-Tle-OH).

| Attribute | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-4-tert-butyl-phenylglycine |

| Common Abbreviations | Fmoc-D-4-tBu-Phg-OH; Fmoc-D-p-tBu-Phg-OH |

| Core CAS (Racemic Free Acid) | 299165-27-8 (Reference for core structure) |

| Molecular Formula | C₂₇H₂₇NO₄ |

| Molecular Weight | ~429.5 g/mol |

| Structural Feature | Benzylic Alpha-Carbon: High acidity (racemization risk).Para-tBu Group: Extreme steric bulk; +I inductive effect. |

Mechanistic Insight: The para-tert-butyl group exerts a dual effect:

-

Steric: It significantly increases the hydrodynamic radius of the residue, enhancing hydrophobic collapse of the peptide but hindering coupling kinetics.

-

Electronic: The electron-donating nature (+I effect) of the tBu group slightly destabilizes the benzylic carbanion intermediate compared to unsubstituted Phenylglycine, theoretically reducing acidity. However, the kinetic slowing of the coupling reaction often negates this benefit, as the activated ester remains exposed to base for longer periods.

Part 2: Market Landscape & Price Comparison

Unlike standard Fmoc-amino acids, Fmoc-D-4-tBu-Phg-OH is rarely a "stock" item due to its specific chirality and limited stability. It is predominantly a Custom Synthesis item.

Supplier Tier Analysis

| Supplier Category | Representative Vendors | Availability | Estimated Price (1g) | Lead Time |

| Tier 1: Catalog Specialists | Chem-Impex, Bachem, Watanabe | Occasional Stock / Inquire | $150 - $350 | 1-2 Weeks |

| Tier 2: Custom CROs | Enamine, WuXi AppTec, Pharmablock | Made to Order | $400 - $800 | 4-8 Weeks |

| Tier 3: Bulk/Industrial | Chinese CROs (e.g., Amatek, Astatech) | Bulk Only (>10g) | $80 - $120/g (Min. order applies) | 3-5 Weeks |

Comparative Pricing Logic

To benchmark the "fair market value" of a quote, compare against structurally similar analogs:

| Compound | Complexity Factor | Market Price Range (1g) |

| Fmoc-D-Phg-OH | Baseline (Standard) | $15 - $30 |

| Fmoc-D-4-Me-Phg-OH | Moderate (Methyl group) | $60 - $100 |

| Fmoc-D-4-tBu-Phe-OH | High (tBu on Phe) | $80 - $150 |

| Fmoc-D-4-tBu-Phg-OH | Extreme (tBu + Phg) | $250+ (Target Price) |

Procurement Decision Tree

Caption: Decision logic for sourcing rare non-canonical amino acids based on availability and scale.

Part 3: Experimental Protocol (Synthesis & Handling)

The incorporation of Fmoc-D-4-tBu-Phg-OH into a peptide sequence is a "difficult coupling" event. Standard protocols (HBTU/DIPEA) will likely result in deletion sequences or racemization .

Critical Quality Attributes (CQA) for COA Verification

-

Chiral Purity: Must be ≥ 99.5% ee. Phenylglycines are notoriously hard to purify if racemized.

-

Identity: Proton NMR must confirm the singlet (9H) for the tBu group and the chiral alpha-proton signal.

-

Water Content: Must be < 1%. Water hydrolyzes active esters of hindered amino acids, stopping the reaction.

Optimized Coupling Protocol

Objective: Maximize coupling efficiency while minimizing base-catalyzed racemization of the activated Fmoc-D-4-tBu-Phg-OH.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine). Avoid DIPEA.

-

Solvent: DMF/DCM (1:1 mixture). DCM improves swelling for bulky residues.

Step-by-Step Methodology:

-

Pre-Activation (0°C): Dissolve Fmoc-D-4-tBu-Phg-OH (3.0 eq) and HATU (2.9 eq) in dry DMF/DCM. Add Collidine (6.0 eq).

-

Why? Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10), significantly reducing proton abstraction from the acidic alpha-carbon of Phg.

-

-

Coupling (Room Temp): Add the pre-activated solution to the resin.

-

Reaction Time: Allow to react for 2 to 4 hours .

-

Note: Standard couplings are 45 mins. The tBu steric bulk requires extended diffusion time.

-

-

Second Coupling (Double Couple): Do NOT use the same mixture. Drain and repeat with fresh reagents if the Kaiser test is positive.

-

Capping: Acetylate unreacted amines immediately to prevent deletion sequences.

Racemization & Coupling Pathway[1][2][3]

Caption: Kinetic competition between coupling and racemization. Steric bulk slows coupling, increasing the risk window for racemization.

References

-

ChemicalBook. (2023). 2-(4-tert-Butylphenyl)glycine CAS 299165-27-8 Entry.

-

Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

-

BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

-

Chem-Impex International. (2023). Fmoc-4-tert-butyl-D-phenylalanine (Analog Reference).

-

Frontiers in Bioengineering and Biotechnology. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine.

The Versatile Scaffold: A Technical Guide to 4-Substituted Phenylglycine Derivatives in Medicinal Chemistry

This in-depth technical guide explores the multifaceted applications of 4-substituted phenylglycine derivatives in modern medicinal chemistry. We will delve into the synthesis, mechanism of action, and structure-activity relationships of these compounds across various therapeutic areas, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this privileged scaffold.

Part 1: The Phenylglycine Core: A Foundation for Diverse Pharmacology

The phenylglycine scaffold is a non-proteinogenic amino acid that has garnered significant attention in drug discovery. Its rigid structure, combined with the potential for stereospecific interactions, makes it an attractive starting point for the design of novel therapeutics. The phenyl ring offers a versatile platform for substitution, and it is the modification at the 4-position that has unlocked a remarkable diversity of pharmacological activities. Substitution at this position can profoundly influence the molecule's electronic properties, lipophilicity, and steric bulk, thereby fine-tuning its interaction with biological targets.

Part 2: Crafting the Core: Synthetic Strategies for 4-Substituted Phenylglycine Derivatives

The synthesis of 4-substituted phenylglycine derivatives can be achieved through various established methods. A common and efficient approach involves the functionalization of a readily available starting material, such as 4-aminoacetophenone, to introduce the glycine moiety and subsequently modify the 4-position substituent.

Representative Synthetic Workflow: From 4-Aminoacetophenone to N-(4-acetylphenyl)glycine

This workflow illustrates a foundational step in the synthesis of a variety of 4-substituted phenylglycine derivatives.

Caption: Synthesis of N-(4-acetylphenyl)glycine.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)glycine

-

Dissolution: Dissolve 4-aminoacetophenone in a suitable solvent, such as aqueous sodium hydroxide.

-

Addition: Slowly add a solution of chloroacetic acid to the reaction mixture at a controlled temperature.

-

Reaction: Stir the mixture at room temperature for several hours to allow the nucleophilic substitution to proceed to completion.

-

Acidification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-acetylphenyl)glycine.

This core intermediate can then be further modified at the acetyl group to generate a diverse library of 4-substituted phenylglycine derivatives.[1][2]

Part 3: Neurological Frontiers: Targeting Receptors in the Central Nervous System

4-Substituted phenylglycine derivatives have shown significant promise in the treatment of neurological and psychiatric disorders by modulating the activity of key receptors in the central nervous system.

A. Metabotropic Glutamate Receptor (mGluR) Antagonists

Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[3][4] Dysregulation of mGluR signaling is implicated in various neurological conditions, including epilepsy, anxiety, and chronic pain. Phenylglycine derivatives have been instrumental as pharmacological tools to study these receptors and as potential therapeutic agents.[3][4]

Mechanism of Action: 4-Carboxyphenylglycine ((S)-4-CPG) and its α-substituted analogs act as competitive antagonists at group I mGluRs (mGlu1 and mGlu5).[5] The nature of the α-substituent is critical for determining the potency and selectivity of these antagonists.[5]

Caption: GPR88 Agonist Signaling Pathway.

Structure-Activity Relationship (SAR) Insights:

-

Amine Group Modification: The amine group can be replaced with a hydroxyl group without a significant loss of potency. [6]* Amide Cap: Substitutions on the amide cap have a profound effect on the activity of these derivatives. [6]

Compound Key Structural Feature Target Activity (EC50) 2-AMPP Amine group GPR88 90 nM | Phenylglycinol Derivative | Hydroxyl group replacing amine | GPR88 | Potency maintained |

C. Anticonvulsant Agents

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Phenylglycinamide derivatives have emerged as promising candidates for the development of new broad-spectrum anticonvulsants. [7] Mechanism of Action: A multi-target approach is often employed in the design of these anticonvulsants. The synthesized hybrid molecules can interact with multiple targets, including TRPV1 channels, voltage-gated sodium channels, and calcium channels, leading to a synergistic antiseizure effect. [7]

| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) |

|---|---|---|---|

| Compound 53 | 89.7 | 29.9 | 68.0 |

| Compound 60 | 73.6 | 24.6 | 56.3 |

Part 4: Taming Inflammation: Phenylglycine Derivatives as Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of safe and effective anti-inflammatory agents is a major goal in medicinal chemistry. A series of N-(4-substituted phenyl)glycine derivatives have been designed and synthesized as potential anti-inflammatory agents. [1][2] Mechanism of Action: The precise mechanism of action is still under investigation, but it is hypothesized that these compounds may interfere with the production of pro-inflammatory mediators. The glycine side arm is thought to improve the physicochemical and biological properties of the molecules. [1][2]

| Compound | % Inhibition of Edema (50 mg/kg) |

|---|---|

| Compound 6 | 51.82 |

| Compound 7 | 43.80 |

| Compound 3 | 40.39 |

Part 5: Emerging Battlefront: Anticancer Applications

Recent studies have begun to explore the potential of 4-substituted phenylglycine derivatives as anticancer agents. These compounds have shown promise in targeting various cancer cell lines.

Mechanism of Action: The anticancer activity of these derivatives may stem from their ability to interact with novel targets such as G-quadruplexes, which are non-canonical DNA structures found in telomeres and oncogene promoter regions. [8]Stabilization of G-quadruplexes can lead to the inhibition of telomerase and the suppression of oncogene expression. Additionally, some quinoxaline derivatives bearing a 4-substituted phenylamino moiety have demonstrated growth inhibitory activities against liver carcinoma cell lines. [9]

| Derivative Class | Cancer Cell Lines | Potential Target |

|---|---|---|

| Phenylquinazolines | Breast, Cervical, Ovarian | G-quadruplexes |

| Phenylquinolines | Cervical | G-quadruplexes |

| (Phenyl)aminoquinoxalines | Liver | Not specified |

Part 6: Conclusion and Future Perspectives

The 4-substituted phenylglycine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. Its applications span a wide range of diseases, from neurological disorders to inflammation and cancer. The ability to fine-tune the pharmacological properties of these molecules through substitution at the 4-position offers a powerful tool for medicinal chemists.

Future research in this area will likely focus on:

-

Target Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes to minimize off-target effects.

-

Multi-target Ligands: Developing single molecules that can modulate multiple targets for the treatment of complex diseases.

-

Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development.

The continued exploration of the chemical space around the 4-substituted phenylglycine core holds great promise for the discovery of next-generation medicines.

Part 7: References

-

Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 127-134. [Link]

-

ResearchGate. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents | Request PDF. [Link]

-

Jin, C., et al. (2014). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Molecules, 19(6), 7487-7503. [Link]

-

Kingston, A. E., et al. (1998). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British Journal of Pharmacology, 124(7), 1453-1460. [Link]

-

Jane, D. E., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488. [Link]

-

Kaminski, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(11), 3617. [Link]

-

Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1221. [Link]

-

Conway, S. J., et al. (2001). Synthesis of phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(6), 777-780. [Link]

-

Thabit, M. G., et al. (2018). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. Research on Chemical Intermediates, 44(4), 2625-2645. [Link]

-

Sharma, R., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(4), 1845. [Link]

-

Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. [Link]

-

Gireesh, M., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 8201. [Link]

Sources

- 1. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Coupling Strategies for Sterically Hindered Fmoc-Phenylglycine Derivatives

Executive Summary & Challenge Analysis

Fmoc-phenylglycine (Phg) and its sterically hindered derivatives represent a "perfect storm" in peptide synthesis: they combine extreme steric bulk with high racemization susceptibility .

The Mechanistic Conflict

-

Steric Hindrance: The phenyl ring attached directly to the

-carbon creates significant steric shielding, necessitating highly active coupling reagents (e.g., HATU, COMU) to drive the reaction to completion. -

Racemization Risk: The phenyl ring exerts a strong electron-withdrawing effect, significantly increasing the acidity of the benzylic

-proton. Standard tertiary bases used to activate coupling reagents (e.g., DIPEA) can easily deprotonate this position, leading to the formation of an achiral enolate or oxazolone intermediate, resulting in rapid racemization (epimerization).

The Solution: This protocol prioritizes "Base-Tuning" and "Oxyma-Assisted" strategies. We move away from standard HATU/DIPEA conditions toward systems that maintain high electrophilicity without the basicity threshold that triggers proton abstraction.

Mechanistic Visualization

The following diagram illustrates the competing pathways between successful coupling and base-catalyzed racemization.

Figure 1: Competition between direct aminolysis (green) and base-mediated oxazolone formation (red). The acidity of the benzylic proton in Phg derivatives accelerates the red pathway.

Recommended Reagent Systems

Comparative Analysis of Coupling Conditions

| Reagent System | Activation Potency | Racemization Risk | Recommendation |

| HATU / DIPEA | Very High | High | Avoid for Phg. The pKa of DIPEA (10.5) is too high for the acidic |

| DIC / Oxyma | High | Very Low | Gold Standard for racemization-prone Phg. "Base-free" activation. |

| COMU / TMP | Very High | Low | Preferred for sterically hindered analogs (e.g., 2-Cl-Phg). TMP (Collidine) is a weaker base. |

| PyBOP / DIPEA | Moderate | Moderate | Not recommended for hindered Phg derivatives. |

Why COMU/TMP?

COMU acts as a third-generation uronium reagent (similar to HATU) but incorporates the Oxyma leaving group. When paired with 2,4,6-Trimethylpyridine (TMP/Collidine) , which is a weaker and more sterically hindered base than DIPEA, it provides the necessary "kick" for hindered couplings while minimizing proton abstraction [1][2].

Experimental Protocols

Protocol A: The "Safe" Method (DIC/Oxyma)

Best for: Standard Fmoc-Phg-OH and highly racemization-prone derivatives.